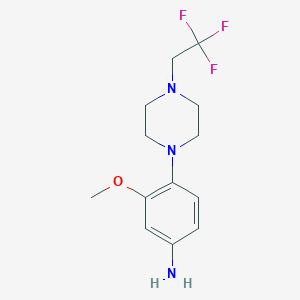![molecular formula C11H8BrNO B13726631 7-Bromo-2,3-dihydrofuro[2,3-b]quinoline CAS No. 1031929-47-1](/img/structure/B13726631.png)
7-Bromo-2,3-dihydrofuro[2,3-b]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Bromo-2,3-dihydrofuro[2,3-b]quinoline is a chemical compound with the molecular formula C₁₁H₈BrNO and a molecular weight of 250.09 g/mol . It is a brominated derivative of dihydrofuroquinoline, characterized by a fused furoquinoline ring system with a bromine atom at the 7th position. This compound is primarily used in research settings, particularly in the fields of chemistry and biology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2,3-dihydrofuro[2,3-b]quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzyl alcohol with bromoacetaldehyde diethyl acetal in the presence of a base, followed by cyclization to form the furoquinoline ring system . The reaction conditions often include the use of solvents like ethanol or acetic acid and may require heating to facilitate the cyclization process.
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the compound is generally produced on a smaller scale for research purposes. Industrial production would likely involve optimization of the synthetic routes mentioned above, with a focus on maximizing yield and purity while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions
7-Bromo-2,3-dihydrofuro[2,3-b]quinoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Cyclization Reactions: Further cyclization reactions can modify the furoquinoline ring system.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the bromine atom with other nucleophiles.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted furoquinolines, while oxidation and reduction can produce different oxidized or reduced derivatives.
科学的研究の応用
7-Bromo-2,3-dihydrofuro[2,3-b]quinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: While primarily used in research, the compound’s derivatives may have applications in the development of new materials and chemical processes.
作用機序
The mechanism of action of 7-Bromo-2,3-dihydrofuro[2,3-b]quinoline is not fully understood, but it is believed to interact with specific molecular targets and pathways. The bromine atom and the furoquinoline ring system may play a role in its biological activity, potentially affecting enzyme function or cellular signaling pathways. Further research is needed to elucidate the exact mechanisms by which this compound exerts its effects.
類似化合物との比較
Similar Compounds
2,3-Dihydrofuro[2,3-b]quinoline: Lacks the bromine atom at the 7th position.
7-Chloro-2,3-dihydrofuro[2,3-b]quinoline: Contains a chlorine atom instead of bromine.
7-Fluoro-2,3-dihydrofuro[2,3-b]quinoline: Contains a fluorine atom instead of bromine.
Uniqueness
7-Bromo-2,3-dihydrofuro[2,3-b]quinoline is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in specific interactions that are not possible with other halogens, potentially leading to unique properties and applications.
特性
CAS番号 |
1031929-47-1 |
|---|---|
分子式 |
C11H8BrNO |
分子量 |
250.09 g/mol |
IUPAC名 |
7-bromo-2,3-dihydrofuro[2,3-b]quinoline |
InChI |
InChI=1S/C11H8BrNO/c12-9-2-1-7-5-8-3-4-14-11(8)13-10(7)6-9/h1-2,5-6H,3-4H2 |
InChIキー |
QXFSLQWFIWBCKD-UHFFFAOYSA-N |
正規SMILES |
C1COC2=C1C=C3C=CC(=CC3=N2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[1-(4-Cyclohexyl-3-trifluoromethyl-benzyloxyimino)-ethyl]-2-ethyl-benzaldehyde](/img/structure/B13726559.png)



![(R)-4-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B13726579.png)
![5,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13726588.png)







